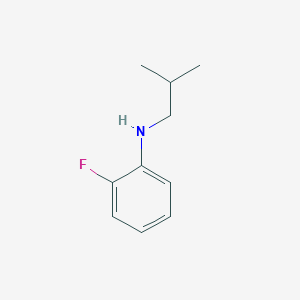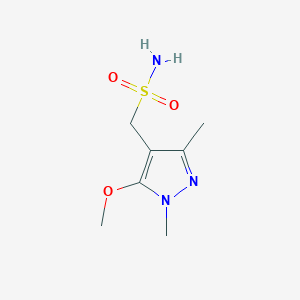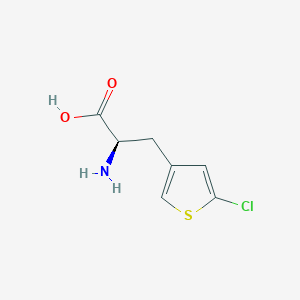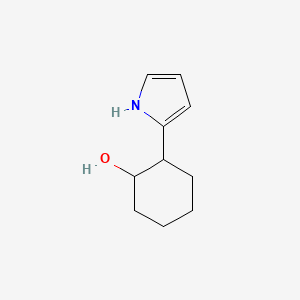
2-(1H-Pyrrol-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a pyrrole ring. This compound is of interest due to its unique structure, which combines the properties of both cyclohexane and pyrrole, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: Moderate temperatures are typically employed to facilitate the reaction.
Solvent: Solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(1H-Pyrrol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1H-Pyrrol-2-yl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group and the pyrrole ring play crucial roles in these interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-1-yl)ethanol
- 2-(1H-Indol-3-yl)cyclohexan-1-one
- 1-(2-Hydroxyethyl)pyrrole
Uniqueness
2-(1H-Pyrrol-2-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a pyrrole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H15NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h3,5,7-8,10-12H,1-2,4,6H2 |
InChI Key |
BCNKGQULZINKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


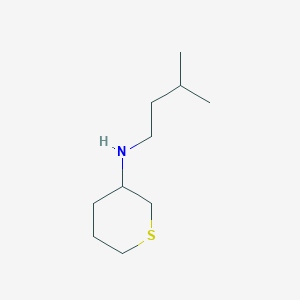
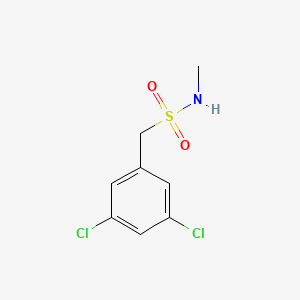

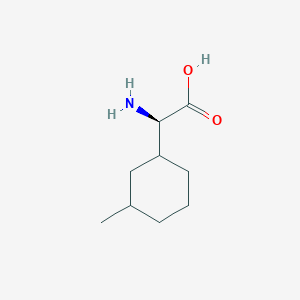
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)
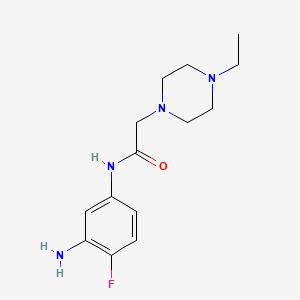
![3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13273763.png)
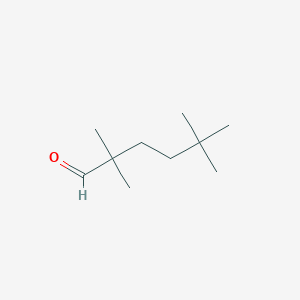
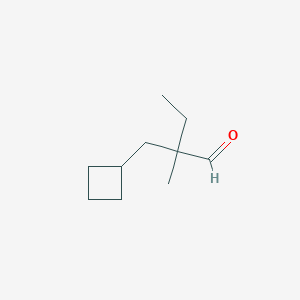
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13273776.png)
